molecular formula C13H20N4O2 B2399691 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide CAS No. 1797661-57-4

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide

Cat. No. B2399691
CAS RN: 1797661-57-4
M. Wt: 264.329
InChI Key: DIPYFKNVJMLCGX-UHFFFAOYSA-N
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Description

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide, also known as MPMP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Scientific Research Applications

Synthesis and Chemical Properties

Diastereoselective Synthesis : A study demonstrated the zinc chloride-promoted diastereoselective synthesis of functionalized tetrahydropyrimidin-2-thiones, showcasing the utility of related pyrimidinyl compounds in organic synthesis. The process involved the reaction of morpholine with methyl propiolate, aromatic aldehydes, and thiourea, yielding products with satisfactory yields and good diastereoselectivity (Liu et al., 2014).

Iron-Catalyzed β-Arylation : Another significant application is the iron-catalyzed β-arylation of carboxamides via C(sp3)-H bond activation, illustrating the functionalization of a propionamide scaffold similar to N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)propionamide (Shang et al., 2013).

Synthesis of Derivatives : Research into the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives, important for inhibiting tumor necrosis factor alpha and nitric oxide, showcases the broader impact of pyrimidinyl and morpholinyl moieties in medicinal chemistry. This work emphasizes a rapid and green synthetic method, highlighting the compound's significance in pharmacological applications (Lei et al., 2017).

Pharmacological Applications

Histone Deacetylase Inhibitor : The compound MGCD0103, an isotype-selective histone deacetylase (HDAC) inhibitor, was designed to selectively inhibit HDACs 1-3 and 11, demonstrating the therapeutic potential of pyrimidinyl compounds in cancer treatment. MGCD0103 blocks cancer cell proliferation and induces apoptosis, showcasing the utility of morpholinopyrimidinyl compounds in oncology (Zhou et al., 2008).

PI3K/mTOR Inhibitor : GDC-0980, a potent and selective inhibitor of phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), illustrates the application of pyrimidinyl compounds in targeting key components of the PI3K pathway in cancer. This study highlights the compound's pharmacokinetics and efficacy in a human breast cancer xenograft model (Salphati et al., 2012).

properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c1-3-13(18)14-9-11-15-10(2)8-12(16-11)17-4-6-19-7-5-17/h8H,3-7,9H2,1-2H3,(H,14,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIPYFKNVJMLCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NCC1=NC(=CC(=N1)N2CCOCC2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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